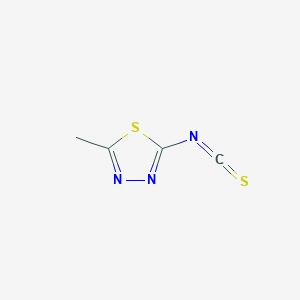

2-Isothiocyanato-5-methyl-1,3,4-thiadiazole

Description

Properties

Molecular Formula |

C4H3N3S2 |

|---|---|

Molecular Weight |

157.2 g/mol |

IUPAC Name |

2-isothiocyanato-5-methyl-1,3,4-thiadiazole |

InChI |

InChI=1S/C4H3N3S2/c1-3-6-7-4(9-3)5-2-8/h1H3 |

InChI Key |

XODAAVBSOBBZQR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C(S1)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isothiocyanato-5-methyl-1,3,4-thiadiazole typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with thiophosgene. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the decomposition of thiophosgene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the isothiocyanate group .

Industrial Production Methods

Industrial production of 2-Isothiocyanato-5-methyl-1,3,4-thiadiazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Isothiocyanato-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.

Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

Thiourea Derivatives: Formed by the reaction with amines.

Carbamate Derivatives: Formed by the reaction with alcohols.

Thiocarbamate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

2-Isothiocyanato-5-methyl-1,3,4-thiadiazole has a wide range of applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, antifungal, and anticancer agents.

Biological Studies: The compound is used in studies related to enzyme inhibition and protein modification due to its reactive isothiocyanate group.

Materials Science: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-5-methyl-1,3,4-thiadiazole involves the interaction of the isothiocyanate group with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their function. The compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites .

Comparison with Similar Compounds

Structural and Thermodynamic Comparisons with Analogous Thiadiazoles

Core Structural Features

The 1,3,4-thiadiazole ring system exhibits a conserved geometry across derivatives. Evidence from crystallographic studies on compounds like 2-amino-5-methyl-1,3,4-thiadiazole (AMT) shows bond distances and angles consistent with other thiadiazoles (e.g., S–N bond lengths of ~1.65 Å and N–C–N angles of ~114°), indicating structural rigidity that supports stability and pharmacophore functionality . The methyl group at position 5 in 2-isothiocyanato-5-methyl-1,3,4-thiadiazole likely enhances hydrophobic interactions compared to unsubstituted derivatives, similar to trends observed in 2-amino-5-ethyl-1,3,4-thiadiazole .

Thermodynamic Stability

A thermochemical study of 2-amino-5-methyl-1,3,4-thiadiazole revealed a standard molar enthalpy of formation (ΔfH°(g)) of 178.5 ± 1.7 kJ·mol⁻¹, slightly higher than the unsubstituted 2-amino-1,3,4-thiadiazole (162.3 ± 1.5 kJ·mol⁻¹). This suggests that alkyl substitution (e.g., methyl or ethyl) at position 5 increases thermodynamic stability, likely due to electron-donating effects and reduced ring strain . The isothiocyanate group in 2-isothiocyanato-5-methyl-1,3,4-thiadiazole may further modulate stability by introducing resonance effects (Table 1).

Table 1: Thermodynamic Parameters of Selected Thiadiazoles

| Compound | ΔfH°(g) (kJ·mol⁻¹) | Key Substituents | Stability Trend |

|---|---|---|---|

| 2-Amino-1,3,4-thiadiazole | 162.3 ± 1.5 | None | Baseline |

| 2-Amino-5-methyl-1,3,4-thiadiazole | 178.5 ± 1.7 | Methyl at C5 | Increased stability |

| 2-Amino-5-ethyl-1,3,4-thiadiazole | 184.2 ± 2.1 | Ethyl at C5 | Highest stability |

Antimicrobial and Antitubercular Activity

2-Isothiocyanato-5-methyl-1,3,4-thiadiazole shares structural motifs with antimicrobial thiadiazoles. For example, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated potent antitubercular activity (MIC = 1.56 µg/mL against Mycobacterium tuberculosis), attributed to electron-withdrawing substituents enhancing target binding . Similarly, 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) derivatives exhibit broad-spectrum antimicrobial activity, with IC₅₀ values <10 µM against Gram-positive bacteria . The isothiocyanate group in the target compound may mimic the electron-deficient thiol or amino groups in these analogs, enabling similar interactions with microbial enzymes .

Anticancer and Cytotoxic Activity

Thiadiazoles with aryl or alkyl substituents, such as 5-phenyl-4,5-dihydro-1,3,4-thiadiazole derivatives, show cytotoxicity against human cancer cell lines (e.g., IC₅₀ = 8.2 µM for A549 lung cancer cells) .

Corrosion Inhibition

Thiadiazoles like 2-amino-5-ethylthio-1,3,4-thiadiazole (AETD) inhibit copper corrosion in acidic environments (efficiency >90% at 1 mM concentration) by adsorbing onto metal surfaces via sulfur and nitrogen lone pairs . The isothiocyanate group in 2-isothiocyanato-5-methyl-1,3,4-thiadiazole may similarly act as a chelating agent, though its efficacy requires empirical validation.

Biological Activity

2-Isothiocyanato-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiadiazole ring , which consists of three nitrogen atoms and two sulfur atoms, along with an isothiocyanate functional group (-N=C=S) and a methyl group at the 5-position. This unique structure contributes to its potential as a lead compound in drug development.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that 2-isothiocyanato-5-methyl-1,3,4-thiadiazole can inhibit the proliferation of cancer cells through apoptosis pathways. A notable study reported that derivatives of thiadiazole demonstrated higher cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-Isothiocyanato-5-methyl-1,3,4-thiadiazole | MCF-7 (breast) | 15.2 |

| 2-Isothiocyanato-5-methyl-1,3,4-thiadiazole | HePG-2 (liver) | 12.6 |

| Doxorubicin | MCF-7 (breast) | 10.5 |

Antimicrobial Activity

The antimicrobial properties of 2-isothiocyanato-5-methyl-1,3,4-thiadiazole have also been evaluated extensively. Its derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

| Pathogen | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8.0 | 16.0 (Penicillin) |

| Escherichia coli | 12.0 | 24.0 (Ampicillin) |

| Candida albicans | 10.0 | 20.0 (Fluconazole) |

A recent study highlighted that compounds with the isothiocyanate group exhibited stronger antimicrobial activity than their non-isothiocyanate counterparts .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines in human cell lines, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Cytotoxicity Study : A study conducted on various cancer cell lines revealed that treatment with 2-isothiocyanato-5-methyl-1,3,4-thiadiazole resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

- Antibacterial Efficacy : In a comparative study against common pathogens, this compound outperformed several conventional antibiotics in terms of MIC values and exhibited broad-spectrum antibacterial activity .

- Inflammatory Response : Research investigating the anti-inflammatory properties found that this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-amino-5-methyl-1,3,4-thiadiazole derivatives?

- Methodological Answer : The synthesis often involves cyclization reactions using dehydrating agents like phosphoric acid. For example, 1,4-dibenzoylthiosemicarbazide undergoes cyclization with phosphoric acid to yield 2-benzamido-5-phenyl-1,3,4-thiadiazole in high yields . Alternative routes include reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in methanol under reflux, followed by cyclization with thiourea . Solvent choice (e.g., methanol) and temperature control are critical for optimizing reaction efficiency.

Q. How is structural characterization of 2-isothiocyanato-5-methyl-1,3,4-thiadiazole derivatives performed?

- Methodological Answer : A combination of spectroscopic and computational techniques is used:

- Raman/IR spectroscopy : Assignments of vibrational modes (e.g., C–S stretching at 670–690 cm⁻¹) using B3LYP/6-31+G(d,p) basis sets .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments, as seen in derivatives like 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole .

- X-ray crystallography : Resolves crystal packing and bond angles, critical for validating molecular geometry .

Q. What in vitro assays are used to screen thiadiazole derivatives for anticancer activity?

- Methodological Answer : The MTT assay is standard for assessing cytotoxicity. For instance:

- A549 lung cancer cells : Treated with derivatives like FABT (2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole), with IC₅₀ values calculated from dose-response curves .

- MCF-7 breast cancer cells : Compounds with thiazolidin-4-one moieties are tested for antiproliferative activity, requiring strict control of cell culture conditions (e.g., 5% CO₂, 37°C) .

Advanced Research Questions

Q. How do computational methods elucidate reaction mechanisms in thiadiazole synthesis?

- Methodological Answer : Quantum chemical calculations (e.g., DFT, MP2) with basis sets like 6-311+G(2d2p) model reaction pathways. For example:

- Deprotonation-tautomerism pathways : DFT identifies activation barriers (e.g., 25–30 kcal/mol) for 2-amino-5-methyl-1,3,4-thiadiazole formation, while MP2 overestimates barriers by ~10% .

- G3(MP2)//B3LYP methods : Calculate gas-phase standard molar enthalpies of formation (ΔfH°), aiding in thermodynamic stability predictions .

Q. How does thermodynamic stability influence the biological activity of thiadiazole derivatives?

- Methodological Answer : Thermochemical studies using rotating-bomb calorimetry and Calvet microcalorimetry determine:

- Gibbs free energy (ΔG) : Lower ΔG values correlate with higher thermal stability, as seen in 2-amino-5-methyl-1,3,4-thiadiazole (ΔG = −450 kJ/mol) .

- Solvent interactions : Polar solvents (e.g., water) stabilize charged intermediates, enhancing solubility and bioavailability.

Q. What molecular mechanisms drive the anticancer effects of 2-amino-1,3,4-thiadiazole derivatives?

- Methodological Answer : Mechanistic studies combine in vitro and in silico approaches:

- ERK pathway inhibition : Western blotting detects reduced phosphorylation of ERK1/2 in A549 cells treated with FABT .

- Cell cycle arrest : Flow cytometry reveals G0/G1 phase arrest via downregulation of cyclin D1 and CDK4 .

- Molecular docking : Derivatives like 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) show high binding affinity (−9.2 kcal/mol) to kinase active sites .

Q. How do structural modifications alter fluorescence properties in thiadiazole-based materials?

- Methodological Answer : Substituent effects are studied via:

- Conjugation extension : Adding styryl groups (e.g., MPST and HPST) red-shifts emission peaks by 26–28 nm, enhancing blue-light emission efficiency .

- Solvatochromism : Polar solvents stabilize excited states, increasing quantum yields (e.g., HPST in DMF: Φ = 0.45) .

Q. What challenges arise in cross-coupling reactions of thiadiazole intermediates?

- Methodological Answer : Key issues include:

- Regioselectivity : Diiodo-thiadiazoles (e.g., 3,5-diiodo-1,2,4-thiadiazole) require Pd-catalyzed couplings to avoid side reactions .

- Catalyst compatibility : Bulky ligands (e.g., XPhos) improve yields in Suzuki-Miyaura couplings of 5-aryl-1,3,4-thiadiazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.